molecular formula C53H65NO15Si B1140640 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel CAS No. 165065-08-7

2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel

カタログ番号 B1140640
CAS番号: 165065-08-7
分子量: 984.2 g/mol
InChIキー: ACJHNDYFTFXEOF-QTYAFJNESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2'-O-(Tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel (2-O-TBDMS-Paclitaxel) is a novel synthetic compound that has recently been developed as a potential new therapeutic agent for cancer treatment. It is a derivative of paclitaxel, a widely used chemotherapeutic agent, and has been found to possess enhanced anti-tumor activity in preclinical studies. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-O-TBDMS-Paclitaxel.

科学的研究の応用

Nano-Delivery Systems for Paclitaxel

Paclitaxel Nano-Delivery Systems

Encapsulation in nano-delivery systems like polymeric nanoparticles and lipid-based formulations enhances Paclitaxel's solubility, circulation half-life, and pharmacokinetic profiles, reducing toxic side effects and improving patient compliance. These systems utilize the enhanced permeability and retention (EPR) effect for tumor targeting, presenting promising strategies for cancer treatment (Ma & Mumper, 2013).

Mechanisms and Effects in Cancer Therapy

Molecular Effects

Studies have dissected the cellular and molecular impacts of Paclitaxel, including cytokine induction, tumor suppressor gene activation, and impact on microtubule stability. It's been noted that Paclitaxel's cytotoxicity is closely tied to its ability to induce mitotic arrest, highlighting the importance of understanding its molecular actions for therapeutic applications (Blagosklonny & Fojo, 1999).

Targeted Delivery and Sensitivity Enhancement

Targeted Delivery

Conjugation with specific targeting compounds like folic acid and monoclonal antibodies could improve Paclitaxel's efficacy and decrease side effects by enhancing tumor-specific delivery. Research in this area has developed various targeted conjugates showing better anticancer activity compared to free Paclitaxel, which could also extend to its derivatives (Přibylová, Dvorakova, & Vanek, 2010).

Drug Synthesis Applications

Biomass-derived Applications

Levulinic acid, identified for its potential in drug synthesis, demonstrates the flexibility and diversity of compounds like Paclitaxel in pharmaceutical development. This approach could simplify drug synthesis steps and reduce costs, suggesting that derivatives of Paclitaxel might also be employed in innovative drug synthesis strategies (Zhang et al., 2021).

作用機序

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for '2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel' involves the protection of the hydroxyl group at position 6alpha and the epimerization of the hydroxyl group at position 7 of Paclitaxel. The protected intermediate is then deprotected to yield the final product.", "Starting Materials": [ "Paclitaxel", "tert-Butyldimethylsilyl chloride", "Triethylamine", "Methanol", "Acetic acid", "Sodium borohydride", "Methanesulfonic acid", "Methanol", "Water" ], "Reaction": [ "Paclitaxel is reacted with tert-Butyldimethylsilyl chloride and triethylamine in methanol to protect the hydroxyl group at position 6alpha.", "The resulting intermediate is then reacted with sodium borohydride in methanol to reduce the carbonyl group at position 3 to a hydroxyl group.", "The hydroxyl group at position 7 is then epimerized using methanesulfonic acid in methanol.", "The protected intermediate is then deprotected using acetic acid and water to yield the final product, '2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel'." ] }

CAS番号

165065-08-7

分子式

C53H65NO15Si

分子量

984.2 g/mol

IUPAC名

[(1S,2S,3R,4S,7R,8S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C53H65NO15Si/c1-29-35(66-48(62)40(69-70(10,11)49(4,5)6)37(32-21-15-12-16-22-32)54-46(60)33-23-17-13-18-24-33)27-53(63)45(67-47(61)34-25-19-14-20-26-34)41-51(9,43(59)39(65-30(2)55)36(29)50(53,7)8)42(58)38(57)44-52(41,28-64-44)68-31(3)56/h12-26,35,37-42,44-45,57-58,63H,27-28H2,1-11H3,(H,54,60)/t35-,37-,38-,39+,40+,41-,42+,44+,45-,51-,52+,53+/m0/s1

InChIキー

ACJHNDYFTFXEOF-QTYAFJNESA-N

異性体SMILES

CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@H]3O)O)OC(=O)C)C)OC(=O)C

SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C

正規SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。